An In-depth Technical Guide to 3,5-Dibromo-1-trimethylsilylbenzene
An In-depth Technical Guide to 3,5-Dibromo-1-trimethylsilylbenzene
Subject: 3,5-Dibromo-1-trimethylsilylbenzene CAS Number: 17878-23-8
Abstract
This guide provides a comprehensive technical overview of 3,5-Dibromo-1-trimethylsilylbenzene, a versatile organosilicon compound pivotal to modern synthetic chemistry. We will explore its fundamental physicochemical properties, detail a robust and reproducible synthetic protocol, and elucidate its strategic application in selective cross-coupling reactions. This document is intended for researchers, chemists, and process development scientists who require a functional understanding of this reagent's capabilities as a programmable building block in the synthesis of complex organic molecules, functional materials, and pharmaceutical intermediates.
Core Compound Profile
3,5-Dibromo-1-trimethylsilylbenzene, also known by its IUPAC name (3,5-dibromophenyl)trimethylsilane, is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring symmetrically substituted with two bromine atoms at the meta positions relative to a trimethylsilyl (TMS) group. This specific arrangement of functional groups is not accidental; it is designed to offer chemists a high degree of control over subsequent chemical transformations.
The two bromine atoms serve as reliable handles for metal-catalyzed cross-coupling reactions, while the TMS group can act as a sterically bulky blocking group, a director for electrophilic substitution, or a synthetic equivalent of a proton or other functional group after protodesilylation or other transformations.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| CAS Number | 17878-23-8 | [1][2] |
| Molecular Formula | C₉H₁₂Br₂Si | [1][3] |
| Molecular Weight | 308.09 g/mol | [1][3] |
| Appearance | White to off-white powder or lump | [1] |
| Melting Point | 38.0 to 42.0 °C | [1] |
| Boiling Point | 280.1 °C | [1] |
| Density | 1.53 g/cm³ | [1] |
| InChI Key | SZQQTWLBYAKIOT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C(C)C1=CC(=CC(=C1)Br)Br | [1] |
| ¹H NMR (CDCl₃) | δ ~7.6 (t, 1H, Ar-H), ~7.4 (d, 2H, Ar-H), ~0.25 (s, 9H, Si(CH₃)₃) | Inferred from structure |
| ¹³C NMR (CDCl₃) | δ ~140 (C-Si), ~135 (CH), ~130 (CH), ~123 (C-Br), ~-1.0 (Si(CH₃)₃) | Inferred from structure |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The aromatic region will display a characteristic AX₂ spin system.
Synthesis and Purification: A Field-Tested Protocol
The most direct and reliable synthesis of 3,5-Dibromo-1-trimethylsilylbenzene involves the selective monolithiation of 1,3,5-tribromobenzene followed by electrophilic quenching with chlorotrimethylsilane (TMSCl). This approach leverages the principles of halogen-metal exchange, a cornerstone of organometallic chemistry.
Causality in Experimental Design: The choice of 1,3,5-tribromobenzene is strategic; its C₃ symmetry simplifies the initial reaction landscape.[4] The reaction is performed at -78 °C to ensure kinetic control. At this low temperature, the rate of the second halogen-metal exchange is significantly suppressed, allowing for the selective formation of the mono-lithiated intermediate. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is critical for efficient halogen-metal exchange over other potential side reactions.
Detailed Laboratory Protocol:
-
Apparatus Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. The system must be maintained under a positive pressure of inert gas throughout the procedure.
-
Reagent Charging: To the flask, add 1,3,5-tribromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture. The addition is typically exothermic; maintain the temperature below -70 °C.
-
Warm-up and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Final Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield the pure 3,5-Dibromo-1-trimethylsilylbenzene as a white solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3,5-Dibromo-1-trimethylsilylbenzene.
Reactivity and Strategic Application
The synthetic utility of 3,5-Dibromo-1-trimethylsilylbenzene stems from the differential reactivity of its C-Br and C-Si bonds. This allows for a programmed, stepwise functionalization of the aromatic ring.
Pillar 1: Selective Functionalization at C-Br Bonds
The bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.[5][6] Due to the electronic and steric similarity of the two bromine atoms, achieving selective mono-functionalization can be challenging and often requires careful control of stoichiometry (i.e., using a slight sub-stoichiometric amount of the coupling partner). However, double cross-coupling is readily achieved with an excess of the coupling partner.
Representative Protocol: Suzuki-Miyaura Mono-Arylation
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Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine 3,5-Dibromo-1-trimethylsilylbenzene (1.0 eq), the desired arylboronic acid (0.95 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.
-
Purification: The desired mono-arylated product is isolated from starting material and the di-arylated byproduct via column chromatography.
Pillar 2: Reactivity at the C-Si Bond
The trimethylsilyl group is stable to many reaction conditions, including the palladium-catalyzed couplings mentioned above. However, it can be selectively cleaved or replaced under specific conditions:
-
Protodesilylation: Treatment with an acid (e.g., trifluoroacetic acid, TFA) or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) will replace the TMS group with a hydrogen atom.
-
Ipso-Substitution: The C-Si bond can be targeted for electrophilic substitution reactions, such as halogenation (e.g., with ICl or Br₂), to install a different halogen at that position after the C-Br positions have been functionalized.
Logical Reactivity Diagram
This differential reactivity allows for a logical approach to synthesizing complex, multi-substituted aromatic compounds.
Caption: Strategic pathways for functionalizing the core scaffold.
Applications in Research & Development
The predictable reactivity of 3,5-Dibromo-1-trimethylsilylbenzene makes it a valuable building block in several advanced fields:
-
Organic Electronics: It serves as a precursor for C₃-symmetric molecules and dendrimers used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[7][8] The ability to sequentially add different aromatic groups allows for the fine-tuning of electronic properties.
-
Pharmaceutical Synthesis: In drug discovery, this reagent allows for the construction of complex scaffolds. Chemists can install a pharmacophore at one position via cross-coupling and then use the remaining reactive sites to append groups that modulate solubility, metabolic stability, or target binding.
-
Covalent Organic Frameworks (COFs): Symmetrically substituted building blocks are essential for creating porous, crystalline COFs.[4] After double cross-coupling reactions, the central ring of the starting material becomes a node in a larger, ordered polymeric structure.
Safety and Handling
While not classified as acutely hazardous, standard laboratory precautions are required.[9]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as some organosilanes can be sensitive to air and moisture.[9]
Conclusion
3,5-Dibromo-1-trimethylsilylbenzene is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure offers a clear and predictable hierarchy of reactivity, enabling chemists to build complex, multi-substituted aromatic systems with a high degree of control. From advanced materials to intricate pharmaceutical scaffolds, its utility is rooted in the logical and selective manner in which its C-Br and C-Si bonds can be addressed. Understanding the principles outlined in this guide will empower researchers to fully leverage the synthetic potential of this versatile building block.
References
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Coleman, G. H., & Talbot, W. F. (1933). sym.-Tribromobenzene. Organic Syntheses, 13, 96. doi:10.15227/orgsyn.013.0096. Available at [Link]
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Royal Society of Chemistry. (2015). Supplementary Information: A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]
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Biscoe, M. R., & Fors, B. P. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9583–9590. Available at [Link]
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Wikipedia. (n.d.). 1,3,5-Tribromobenzene. Retrieved from [Link]
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Wang, X., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 12(20), 12596–12600. Available at [Link]
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ResearchGate. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. Retrieved from [Link]
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MDPI. (2020). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]
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